amino]valeric acid](/img/structure/B13544282.png)
5-[[(Benzyloxy)carbonyl](methyl)amino]valeric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{(benzyloxy)carbonylamino}pentanoic acid is an organic compound with the molecular formula C13H17NO4. It is a derivative of pentanoic acid, featuring a benzyloxycarbonyl group and a methylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(benzyloxy)carbonylamino}pentanoic acid typically involves the reaction of pentanoic acid derivatives with benzyloxycarbonyl chloride and methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-{(benzyloxy)carbonylamino}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or thiols.
Aplicaciones Científicas De Investigación
5-{(benzyloxy)carbonylamino}pentanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-{(benzyloxy)carbonylamino}pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group in peptide synthesis, while the methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(benzyloxy)carbonyl]amino}butanoic acid
- 6-{[(benzyloxy)carbonyl]amino}hexanoic acid
- 5-{[(benzyloxy)carbonyl]amino}pentanoic acid
Uniqueness
5-{(benzyloxy)carbonylamino}pentanoic acid is unique due to the presence of both a benzyloxycarbonyl group and a methylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in synthetic chemistry and biochemical research .
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
5-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-15(10-6-5-9-13(16)17)14(18)19-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,16,17) |
Clave InChI |
MCAPKTBXARNISJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



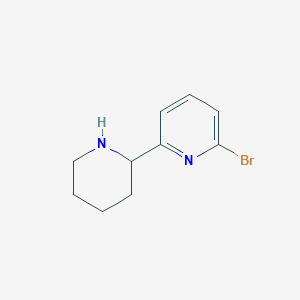

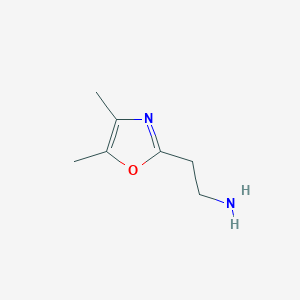
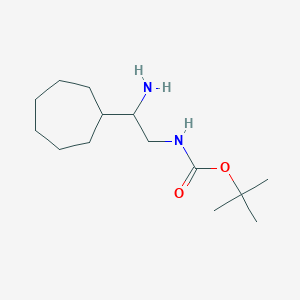

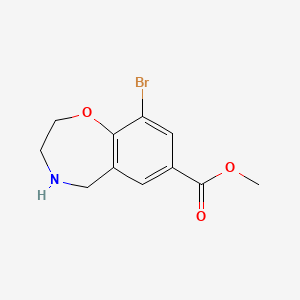
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)

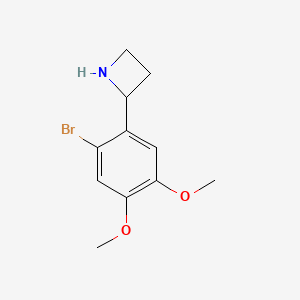
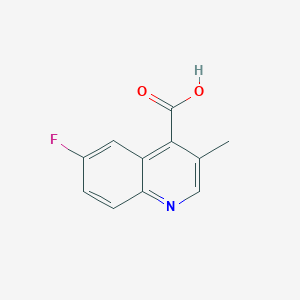
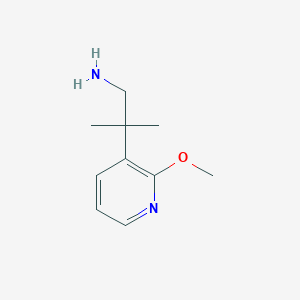

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
